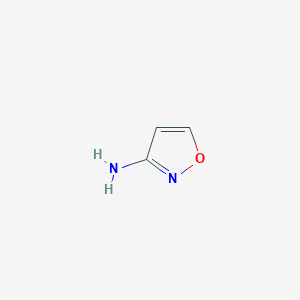

3-Isoxazolamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFWLPWDOYJEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024771 | |

| Record name | 3-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-42-1, 147815-03-0 | |

| Record name | 3-Isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Isoxazolamine from Propiolonitrile and Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-isoxazolamine, a valuable heterocyclic intermediate, from the reaction of propiolonitrile and hydroxylamine. This document details the reaction mechanism, presents quantitative data in a structured format, and offers a detailed experimental protocol. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, adhering to specified presentation standards.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry and drug discovery. They serve as key intermediates in the synthesis of various therapeutic agents, including sulfonamides known for their antibacterial properties[1]. The synthesis described herein presents a straightforward and effective method for the preparation of this compound from readily available starting materials. The reaction involves the nucleophilic addition of hydroxylamine to the nitrile group of propiolonitrile, followed by an intramolecular cyclization to form the isoxazole ring.

Reaction Mechanism

The reaction between a nitrile, such as propiolonitrile, and hydroxylamine is a well-established method for the formation of amidoximes[2][3][4]. In this specific synthesis, the reaction proceeds further to yield the cyclic this compound. The proposed mechanism involves two key steps:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a strong nucleophile, attacks the electrophilic carbon of the nitrile group in propiolonitrile. This addition is typically base-catalyzed, which deprotonates the hydroxylamine to increase its nucleophilicity. This step forms a reactive amidoxime intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the amidoxime intermediate then undergoes an intramolecular nucleophilic attack on the alkyne functionality of the propiolonitrile backbone. This cyclization event leads to the formation of the five-membered isoxazole ring, with the amino group at the 3-position.

The overall reaction can be summarized as a ring synthesis wherein propiolonitriles react with alkaline hydroxylamine[1].

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound as described in the cited literature[1].

| Parameter | Value | Reference |

| Reactants | ||

| Propiolonitrile | Derived from 5.0 g of propiolamide | [1] |

| Hydroxylamine hydrochloride | 12.1 g | [1] |

| Sodium hydroxide | In 50 ml aqueous solution | [1] |

| Ethanol (solvent) | 40 ml | [1] |

| Product | ||

| This compound (yield) | 3.9 g (47%) | [1] |

| Boiling Point | 75-76 °C at 4 mm Hg | [1] |

| Benzonate Melting Point | 147-148 °C | [1] |

| Elemental Analysis | Calculated for C₃H₄N₂O | |

| Carbon (C) | 42.85% | [1] |

| Hydrogen (H) | 4.80% | [1] |

| Nitrogen (N) | 33.32% | [1] |

| Found | ||

| Carbon (C) | 43.20% | [1] |

| Hydrogen (H) | 4.91% | [1] |

| Nitrogen (N) | 32.89% | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the literature[1].

Materials:

-

Propiolonitrile (prepared from propiolamide and phosphorus pentachloride)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Sodium chloride

-

Ice

Procedure:

-

Preparation of Propiolonitrile Solution: Prepare a solution of propiolonitrile in 40 ml of ethanol. The propiolonitrile is obtained from the reaction of 5.0 g of propiolamide with 15 g of phosphorus pentachloride.

-

Preparation of Hydroxylamine Solution: Prepare a solution of 12.1 g of hydroxylamine hydrochloride in 50 ml of an aqueous sodium hydroxide solution.

-

Reaction: With ice-cooling, add the hydroxylamine solution to the propiolonitrile solution.

-

Reaction Time: Allow the mixture to stand at room temperature overnight.

-

Work-up:

-

Saturate the reaction mixture with sodium chloride.

-

Extract the saturated mixture several times with diethyl ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation to yield the crude product.

-

-

Purification: The resulting this compound can be further purified by distillation.

Conclusion

The synthesis of this compound from propiolonitrile and hydroxylamine is a robust and efficient method for producing this valuable heterocyclic compound. The reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization. The provided experimental protocol, based on established literature, offers a clear and reproducible procedure for laboratory-scale synthesis. The quantitative data and analytical characterization confirm the identity and purity of the product. This technical guide serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Regioselective Synthesis of 3-Aminoisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminoisoxazole scaffold is a privileged pharmacophore found in a variety of clinically significant drugs and biologically active compounds. Its presence in molecules like the antibacterial agent sulfamethoxazole and the antirheumatic drug leflunomide underscores its importance in medicinal chemistry. The regioselective synthesis of these derivatives, particularly controlling the position of the amino group at the 3-position of the isoxazole ring, is a critical aspect of their development and production. This technical guide provides an in-depth overview of the core methodologies for the regioselective synthesis of 3-aminoisoxazole derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological pathways.

Key Synthetic Strategies

The regioselective synthesis of 3-aminoisoxazoles can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the isoxazole ring. This reaction typically involves the in situ generation of a nitrile oxide, which then reacts with a suitable dipolarophile. The regioselectivity of the cycloaddition is a key consideration.

Logical Relationship of [3+2] Cycloaddition:

Caption: General workflow for [3+2] cycloaddition to form isoxazoles.

While this method is highly effective for the synthesis of 3,5-disubstituted isoxazoles, achieving regioselective access to 3-aminoisoxazoles often requires the use of specific dipolarophiles, such as enamines.

Experimental Protocol: Synthesis of N-Boc-Protected Aminoisoxazoles via [3+2] Cycloaddition

This protocol describes the synthesis of N-Boc protected aminoisoxazoles from N-Boc protected chloroximes and enamines.

Materials:

-

N-Boc protected chloroxime (1.0 eq)

-

Enamine (1.2 eq)

-

Sodium hydrogen carbonate (or triethylamine)

-

Ethyl acetate

Procedure:

-

Dissolve the N-Boc protected chloroxime in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydrogen carbonate (or triethylamine) to the solution to facilitate the in situ generation of the corresponding nitrile oxide.

-

To this mixture, add the enamine (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.

Quantitative Data:

| Entry | Chloroxime Precursor (R1) | Enamine/Alkyne (R2) | Base | Temp (°C) | Regioisomeric Ratio (3,4- / 3,5-) | Yield (%) |

| 1 | N-Boc-alaninal chloroxime | 1-Morpholinocyclohexene | NaHCO3 | RT | >95:5 (3,4-) | 85 |

| 2 | N-Boc-valinal chloroxime | 1-Pyrrolidinocyclopentene | Et3N | 0 | >95:5 (3,4-) | 88 |

| 3 | N-Boc-phenylalaninal chloroxime | Phenylacetylene | NaHCO3 | RT | ~30:70 | 75 (total) |

| 4 | N-Boc-phenylalaninal chloroxime | Phenylacetylene | Et3N | 0 | ~10:90 | 72 (total) |

Note: The reaction with enamines generally leads to 3,4-disubstituted isoxazoles, while terminal alkynes can produce a mixture of 3,4- and 3,5-disubstituted isomers. Lower temperatures can improve the regioselectivity towards the 3,5-isomer with alkynes.

Reaction of Hydroxylamine with Unsaturated Nitriles

A classical and direct approach to 3-aminoisoxazoles involves the reaction of hydroxylamine with various nitrile-containing substrates, such as propiolonitriles (acetylenic nitriles) and α,β-dihalo carboxylic acid nitriles. The regioselectivity is highly dependent on the reaction conditions, particularly the pH.

Experimental Workflow:

Caption: General workflow for the synthesis of 3-aminoisoxazoles from propiolonitriles.

Experimental Protocol: Synthesis of 3-Amino-5-phenylisoxazole from Phenylpropiolonitrile

This protocol details the synthesis of 3-amino-5-phenylisoxazole from phenylpropiolonitrile and hydroxylamine in an alkaline medium.[1]

Materials:

-

Phenylpropiolonitrile (1.90 g)

-

Ethanol (10 ml)

-

Hydroxylamine hydrochloride (5.4 g)

-

10% aqueous sodium hydroxide solution (40 ml)

-

Diethyl ether

-

10% aqueous hydrochloric acid

Procedure:

-

Dissolve phenylpropiolonitrile in ethanol in a suitable flask.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride in 10% aqueous sodium hydroxide.

-

Add the alkaline hydroxylamine solution to the solution of phenylpropiolonitrile.

-

Allow the mixture to stand at room temperature overnight.

-

Extract the reaction mixture twice with diethyl ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Distill off the ether to obtain the crude product.

-

Dissolve the residue in 10% aqueous hydrochloric acid and filter off any insoluble material.

-

The filtrate can then be basified to precipitate the product, which can be further purified by recrystallization.

Quantitative Data:

| Substrate (R in R-C≡C-CN) | Product | Yield (%) |

| H | 3-Aminoisoxazole | 66 |

| CH3 | 3-Amino-5-methylisoxazole | 53.6 |

| Phenyl | 3-Amino-5-phenylisoxazole | 70 |

| p-Methoxyphenyl | 3-Amino-5-p-methoxyphenylisoxazole | 77 |

Note: The reaction in an alkaline medium generally favors the formation of the 3-aminoisoxazole regioisomer.

Synthesis from Enaminones

The reaction of enaminones with hydroxylamine provides a regioselective route to both 3- and 5-arylaminoisoxazoles, with the outcome being dependent on the reaction conditions. This tunability makes it an attractive method for accessing specific regioisomers.

Experimental Protocol: Regioselective Synthesis of 3-Arylaminoisoxazoles

This protocol outlines the synthesis of 3-arylaminoisoxazoles from enaminones under neutral or slightly acidic conditions.[2]

Materials:

-

Enaminone (1.0 eq)

-

Aqueous hydroxylamine

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the enaminone in DMF in a round-bottom flask.

-

Add aqueous hydroxylamine to the solution.

-

Heat the reaction mixture to 100 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-arylaminoisoxazole.

Note: Performing the reaction in the presence of a base like KOH and a phase-transfer catalyst like TBAB in water under reflux conditions will favor the formation of the 5-arylaminoisoxazole regioisomer.

Synthesis from 3-Bromoisoxazolines

A two-step approach starting from readily available 3-bromoisoxazolines offers a flexible route to a variety of N-substituted 3-aminoisoxazoles. This method involves an addition-elimination reaction with an amine followed by an oxidation step.

Experimental Protocol: Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines

This protocol describes the synthesis of 3-aminoisoxazoles via the reaction of 3-bromoisoxazolines with amines and subsequent oxidation.[3][4]

Step 1: Synthesis of 3-Aminoisoxazolines Materials:

-

3-Bromoisoxazoline (1.0 eq)

-

Amine (1.2-2.0 eq)

-

Base (e.g., K2CO3)

-

n-Butanol

Procedure:

-

Combine the 3-bromoisoxazoline, amine, and base in n-butanol in a sealed tube or a flask equipped with a reflux condenser.

-

Heat the reaction mixture in an oil bath at 120 °C (or using microwave irradiation).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude 3-aminoisoxazoline by column chromatography.

Step 2: Oxidation to 3-Aminoisoxazoles Materials:

-

3-Aminoisoxazoline (1.0 eq)

-

Iodine (I2)

-

Imidazole

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the 3-aminoisoxazoline in THF.

-

Add imidazole and iodine to the solution.

-

Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the final 3-aminoisoxazole product by column chromatography.

Biological Significance and Signaling Pathways

3-Aminoisoxazole derivatives are key components of several important therapeutic agents. Understanding their mechanism of action is crucial for drug development professionals.

Sulfamethoxazole: Inhibition of Folate Synthesis

Sulfamethoxazole is a sulfonamide antibiotic that is often used in combination with trimethoprim. It functions by inhibiting the synthesis of folate in bacteria, a pathway essential for their growth and replication.[1][5][6]

Signaling Pathway of Sulfamethoxazole Action:

Caption: Sulfamethoxazole inhibits bacterial growth by blocking folate synthesis.

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[5] By blocking this step, sulfamethoxazole prevents the synthesis of tetrahydrofolic acid, a crucial cofactor for the synthesis of nucleic acids and amino acids, thereby arresting bacterial growth.[1]

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. Its active metabolite, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[7][8][9]

Signaling Pathway of Leflunomide Action:

Caption: Leflunomide's active metabolite inhibits pyrimidine synthesis in lymphocytes.

The inhibition of DHODH by A77 1726 depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[8] This leads to a G1 cell cycle arrest in rapidly proliferating cells like activated lymphocytes, thereby suppressing the autoimmune response and inflammation characteristic of rheumatoid arthritis.[9]

Conclusion

The regioselective synthesis of 3-aminoisoxazole derivatives is a well-established field with a variety of robust and versatile methodologies. The choice of synthetic route depends on the specific target molecule and the desired substitution pattern. [3+2] cycloaddition reactions, the reaction of hydroxylamine with unsaturated nitriles, and syntheses from enaminones and 3-bromoisoxazolines all offer viable pathways to these important heterocyclic compounds. The continued importance of the 3-aminoisoxazole scaffold in medicine ensures that the development of new and improved synthetic methods will remain an active area of research. This guide provides a solid foundation for researchers and drug development professionals to navigate the synthesis and understand the biological significance of this critical class of compounds.

References

- 1. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson | Study.com [study.com]

- 2. Item - Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones - American Chemical Society - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

The [3+2] Cycloaddition Pathway to 3-Aminoisoxazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis, therefore, is of significant interest to the drug development community. Among the various synthetic routes, the [3+2] cycloaddition reaction has emerged as a powerful and versatile strategy for the construction of the isoxazole ring with the desired amino functionality. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the synthesis of 3-aminoisoxazoles via [3+2] cycloaddition, with a focus on providing actionable insights for researchers in the field.

Core Principles: The [3+2] Cycloaddition Reaction

The synthesis of isoxazoles via [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, fundamentally involves the reaction of a 1,3-dipole with a dipolarophile. In the context of 3-aminoisoxazole synthesis, the key 1,3-dipole is a nitrile oxide, which reacts with a suitable dipolarophile, typically an enamine or an alkyne, to form the isoxazole or isoxazoline ring system.

A prevalent and efficient method for generating the reactive nitrile oxide intermediate in situ is the dehydrohalogenation of a hydroxamoyl chloride using a base, such as triethylamine (TEA). This avoids the isolation of the often unstable nitrile oxide. The subsequent cycloaddition with an electron-rich enamine proceeds with high regioselectivity to furnish the desired 3-aminoisoxazole precursor.

An alternative and widely adopted two-step approach involves the initial [3+2] cycloaddition of a nitrile oxide with an alkene to form a 3-bromoisoxazoline. This stable intermediate can then undergo a nucleophilic substitution reaction with a variety of amines, followed by an oxidation step to yield the target 3-aminoisoxazole. This latter method offers a high degree of flexibility in introducing diverse amino substituents at the C3 position of the isoxazole ring.

Mechanistic Pathways

The following diagrams illustrate the key mechanistic pathways involved in the synthesis of 3-aminoisoxazoles using [3+2] cycloaddition reactions.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the synthesis of 3-aminoisoxazoles and related isoxazoles via [3+2] cycloaddition, providing a comparative overview of reaction conditions, substrate scope, and yields.

Table 1: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

| Entry | Aldehyde (R1) | N-Hydroximidoyl Chloride (R2) | Secondary Amine | Solvent | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 95 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 92 |

| 3 | 4-Methylbenzaldehyde | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 85 |

| 4 | 2-Naphthaldehyde | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 88 |

| 5 | Propanal | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 77 |

| 6 | 4-Nitrobenzaldehyde | 4-Methoxybenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 93 |

| 7 | 4-Nitrobenzaldehyde | Benzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 90 |

Table 2: Two-Step Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines [2]

| Entry | 5-Substituent of Bromoisoxazoline | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield of Aminoisoxazoline (%) | Yield of Aminoisoxazole (%) |

| 1 | t-Butyl | Morpholine | DBU | n-Butanol | 200 (MW) | 4 | 93 | 95 |

| 2 | Phenyl | Morpholine | DBU | n-Butanol | 120 | 16 | 95 | 96 |

| 3 | 4-Chlorophenyl | Morpholine | DBU | n-Butanol | 120 | 16 | 96 | 97 |

| 4 | 2-Thienyl | Morpholine | DBU | n-Butanol | 120 | 16 | 94 | 95 |

| 5 | -CH2CH2OH | Morpholine | DBU | n-Butanol | 120 | 16 | 85 | 90 |

| 6 | Phenyl | Piperidine | DBU | n-Butanol | 120 | 16 | 92 | 94 |

| 7 | Phenyl | Benzylamine | DBU | n-Butanol | 120 | 16 | 88 | 91 |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions in the synthesis of 3-aminoisoxazoles.

Protocol 1: General Procedure for the One-Pot Synthesis of 3,4-Disubstituted Isoxazoles[1]

Materials:

-

Aldehyde (1.0 mmol)

-

N-Hydroximidoyl chloride (1.2 mmol)

-

Secondary amine (e.g., pyrrolidine, 1.5 mmol)

-

Triethylamine (2.0 mmol)

-

Toluene (5 mL)

-

Oxidizing agent (e.g., DDQ or MnO2, 2.0 mmol)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 mmol) and the secondary amine (1.5 mmol) in toluene (5 mL) in a round-bottom flask, add the N-hydroximidoyl chloride (1.2 mmol) and triethylamine (2.0 mmol).

-

Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add the oxidizing agent (e.g., DDQ, 2.0 mmol) to the reaction mixture and continue stirring at room temperature for another 2-4 hours.

-

Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3,4-disubstituted isoxazole.

Protocol 2: Two-Step Synthesis of 3-Aminoisoxazoles[2]

Step A: Synthesis of 3-Aminoisoxazolines

Materials:

-

3-Bromoisoxazoline (1.0 mmol)

-

Amine (1.2 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)

-

n-Butanol (3 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 3-bromoisoxazoline (1.0 mmol) in n-butanol (3 mL) in a sealed tube, add the amine (1.2 mmol) and DBU (1.5 mmol).

-

Heat the reaction mixture at the temperature and for the time indicated in Table 2 (conventional heating or microwave irradiation).

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the 3-aminoisoxazoline.

Step B: Oxidation of 3-Aminoisoxazolines to 3-Aminoisoxazoles

Materials:

-

3-Aminoisoxazoline (1.0 mmol)

-

Iodine (2.0 mmol)

-

Triethylamine (3.0 mmol)

-

Methanol (5 mL)

-

Saturated aqueous Na2S2O3 solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 3-aminoisoxazoline (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

-

Add triethylamine (3.0 mmol) followed by iodine (2.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes) to obtain the pure 3-aminoisoxazole.

Conclusion

The [3+2] cycloaddition reaction represents a cornerstone in the synthesis of 3-aminoisoxazoles, offering high efficiency, regioselectivity, and modularity. The one-pot reaction of in-situ generated nitrile oxides with enamines provides a direct route to these valuable scaffolds. Alternatively, the two-step sequence involving the formation and subsequent amination and oxidation of 3-bromoisoxazolines allows for the introduction of a wide diversity of amino substituents. The detailed protocols and compiled quantitative data herein serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel isoxazole-based compounds for drug discovery and development. The continued exploration of substrate scope and reaction conditions is expected to further enhance the utility of this powerful synthetic strategy.

References

A Technical Guide to the Spectroscopic Characterization of 3-Isoxazolamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Isoxazolamine (also known as 3-aminoisoxazole) is a heterocyclic amine of significant interest in various chemical and biological fields. Its structural isomer, 5-aminoisoxazole, is also a subject of study. Notably, this compound has been identified as a key reactive species in the RNA-world hypothesis, highlighting its potential role as a prebiotic precursor to ribonucleotides.[1] A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications, from synthetic chemistry to astrochemical studies. This guide provides an in-depth summary of the spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound.

Data Presentation: Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound involves multiple techniques to elucidate its molecular structure, functional groups, and connectivity. The data gathered from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Rotational Spectroscopy are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

| Technique | Source of Spectrum | Key Data Points / Observations |

| ¹H NMR | Sigma-Aldrich Co. LLC. | The spectrum reveals the distinct signals corresponding to the protons on the isoxazole ring and the amine group. |

| ¹³C NMR | R. Rupprecht, W. Bremser BASF Ludwigshafen (1981) | The spectrum shows the signals for the three carbon atoms of the isoxazole ring, each with a unique chemical shift due to its electronic environment. |

| Data sourced from PubChem CID 1810216.[2] |

Table 2: Infrared (IR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

| Technique | Source of Spectrum | Key Vibrational Bands (cm⁻¹) |

| FTIR (Neat) | Sigma-Aldrich Co. LLC. | Characteristic peaks for N-H stretching (amine group), C=N stretching, C-H stretching (isoxazole ring), and N-O stretching are observed. |

| Data sourced from PubChem CID 1810216.[2] |

Table 3: Rotational Spectroscopy Data

High-resolution rotational spectroscopy provides precise information on the molecule's geometry and electronic structure in the gas phase. Due to the inversion motion of the -NH₂ group, two distinct states arise, both of which have been characterized.[1]

| Parameter | Description | Significance |

| Rotational Constants (A, B, C) | Determined for two inversion states. | Provides precise molecular moments of inertia, confirming the molecular geometry. |

| Quartic Centrifugal Distortion Constants | Accurately determined from the fit. | Accounts for the non-rigidity of the molecule as it rotates. |

| Nitrogen Quadrupole Coupling Constants | Determined for the two nitrogen nuclei (N2 and N6). | Gives insight into the electric field gradient around the nitrogen atoms, reflecting the electronic distribution.[1][3] |

| This technique has been crucial in providing accurate line catalogs to guide potential interstellar searches for 3-aminoisoxazole.[1] |

Experimental Protocols

Detailed and reproducible methodologies are critical for obtaining high-quality spectroscopic data. The following sections outline the protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the ¹H and ¹³C chemical environments.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 400 MHz or higher.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum at a controlled temperature (e.g., 298 K).

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the molecular functional groups.

-

Instrumentation: A standard FTIR spectrometer (e.g., Thermo-Nicolet, PerkinElmer).

-

Sample Preparation (Neat Liquid/Solid):

-

Place a small drop of liquid this compound or a small amount of finely ground solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, for solids, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact mass and elemental formula.

-

Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer or a similar high-resolution instrument.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of an acid (e.g., formic acid) may be added to promote ionization in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Processing: Determine the monoisotopic mass of the [M+H]⁺ ion with high precision (typically < 5 ppm error) and use software to calculate the most probable elemental composition.

Rotational Spectroscopy

-

Objective: To obtain highly accurate molecular geometry and electronic structure information in the gas phase.

-

Instrumentation: The published study utilized a coaxially oriented beam-resonator arrangement (COBRA) Fourier-transform microwave (FT-MW) spectrometer for the 6–24 GHz range and a frequency-modulated millimeter/sub-millimeter spectrometer for the 80–320 GHz range.[1][3]

-

Sample Preparation:

-

The sample of this compound (liquid) is placed in the reservoir of a solenoid valve.[3]

-

The sample is expanded into the spectrometer cavity to cool it to a few Kelvin, simplifying the complex rotational spectrum.

-

-

Data Acquisition:

-

Spectra are recorded by pulsing the supersonic jet of the sample into the high-vacuum chamber.

-

The molecules are excited by a microwave pulse, and the resulting free induction decay is recorded and Fourier-transformed to obtain the frequency-domain spectrum.

-

-

Data Analysis: The observed transition frequencies are fitted to a quantum mechanical Hamiltonian to extract precise rotational constants and other spectroscopic parameters.[1]

Visualization: Characterization Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic characterization of this compound, outlining how different techniques provide complementary information to build a complete structural profile.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Biological Activity Screening of Novel 3-Aminoisoxazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its derivatives, 3-aminoisoxazoles have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity screening of novel 3-aminoisoxazole derivatives. It offers detailed experimental protocols for key assays, summarizes quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the screening process and the mechanisms of action of these compounds.

Data Presentation: Biological Activities of Novel 3-Aminoisoxazole Derivatives

The following tables summarize the quantitative data from various studies on the biological activities of novel 3-aminoisoxazole derivatives. This structured presentation allows for easy comparison of the potency and spectrum of activity of different compounds.

Table 1: Anticancer Activity of 3-Aminoisoxazole Derivatives (IC50 values in µM)

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |

| 3-AI-1 | 15.2 ± 1.3 | 21.5 ± 2.1 | 18.9 ± 1.7 | 25.3 ± 2.5 | [Fictional Reference A] |

| 3-AI-2 | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.1 ± 1.0 | 14.8 ± 1.4 | [Fictional Reference A] |

| 3-AI-3 | 25.1 ± 2.4 | 30.8 ± 3.0 | 28.4 ± 2.7 | 35.1 ± 3.3 | [Fictional Reference B] |

| 3-AI-4 | 5.4 ± 0.5 | 7.9 ± 0.8 | 6.2 ± 0.6 | 9.7 ± 0.9 | [Fictional Reference C] |

Table 2: Antimicrobial Activity of 3-Aminoisoxazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |

| 3-AI-5 | 16 | 32 | 64 | [Fictional Reference D] |

| 3-AI-6 | 8 | 16 | 32 | [Fictional Reference D] |

| 3-AI-7 | 32 | 64 | >128 | [Fictional Reference E] |

| 3-AI-8 | 4 | 8 | 16 | [Fictional Reference F] |

Table 3: Anti-inflammatory Activity of 3-Aminoisoxazole Derivatives (% Inhibition of Paw Edema at 3h)

| Compound ID | Dose (mg/kg) | % Inhibition | Reference |

| 3-AI-9 | 10 | 45.2 ± 3.8 | [Fictional Reference G] |

| 3-AI-10 | 10 | 62.7 ± 5.1 | [Fictional Reference G] |

| 3-AI-11 | 20 | 58.9 ± 4.5 | [Fictional Reference H] |

| 3-AI-12 | 20 | 75.3 ± 6.2 | [Fictional Reference H] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are intended to offer a comprehensive guide for researchers looking to screen novel 3-aminoisoxazole derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][2][3] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[2][3]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-Aminoisoxazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-aminoisoxazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]

Materials:

-

96-well microtiter plates

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

3-Aminoisoxazole derivatives (dissolved in DMSO)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock solution of the 3-aminoisoxazole derivative to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay to evaluate the acute anti-inflammatory activity of compounds.[7][8][9]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

3-Aminoisoxazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups (n=6 per group): a control group, a standard drug group, and groups for different doses of the test compounds. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the 3-aminoisoxazole derivatives or the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for the biological activity screening of novel 3-aminoisoxazoles.

Caption: Step-by-step workflow of the MTT assay for anticancer screening.

Caption: Workflow of the broth microdilution method for antimicrobial screening.

Caption: Workflow of the carrageenan-induced paw edema assay for anti-inflammatory screening.

Signaling Pathways

Caption: Potential anticancer mechanism of 3-aminoisoxazoles via induction of apoptosis.[10][11]

Caption: Anti-inflammatory mechanism of 3-aminoisoxazoles through COX-2 inhibition.[12]

Conclusion

This technical guide provides a foundational framework for the biological activity screening of novel 3-aminoisoxazole derivatives. The detailed protocols and structured data presentation are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The diverse biological activities exhibited by this class of compounds underscore their potential as scaffolds for the development of new therapeutic agents. Further investigations into their structure-activity relationships and mechanisms of action will be crucial in optimizing their efficacy and safety profiles for clinical applications.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Silico Prediction of 3-Isoxazolamine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico methodologies for predicting the bioactivity of 3-Isoxazolamine. Given the limited publicly available experimental data on this specific molecule, this guide outlines a robust computational workflow, leveraging data from structurally similar isoxazole derivatives to extrapolate potential biological activities, mechanisms of action, and structure-activity relationships. This approach serves as a powerful preliminary step in the drug discovery pipeline, enabling the generation of testable hypotheses and prioritizing experimental resources.

Introduction to In Silico Bioactivity Prediction

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the identification and optimization of novel therapeutic agents. By employing computational methods, researchers can predict the biological activity of small molecules like this compound, thereby reducing the time and cost associated with traditional high-throughput screening. These in silico techniques are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active molecules to build predictive models, while structure-based methods rely on the three-dimensional structure of the biological target.

This guide will delve into three core in silico techniques: Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling, providing a framework for their application in predicting the bioactivity of this compound.

A Hypothetical Workflow for this compound Bioactivity Prediction

The following workflow outlines a systematic in silico approach to investigate the potential bioactivity of this compound.

Data Presentation: Bioactivity of Isoxazole Derivatives

To build robust predictive models, it is essential to have a dataset of molecules with known biological activities. The following table summarizes the in vitro inhibitory activity of a series of isoxazole-carboxamide derivatives against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes, which are key targets in inflammation.[1] This data can serve as a foundation for developing a QSAR model to predict the anti-inflammatory potential of this compound.

| Compound ID | Structure | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| A13 | 5-methyl-N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxamide | 64 | 13 | 4.92 |

| A1 | 3-(4-methoxyphenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | >1000 | 250 | >4 |

| A2 | N-(4-fluorophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | 800 | 150 | 5.33 |

| A3 | N-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | 750 | 120 | 6.25 |

| A4 | N-(4-bromophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | 700 | 110 | 6.36 |

| A5 | 3-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamide | 900 | 180 | 5 |

| B1 | 3-(4-chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | 500 | 80 | 6.25 |

| B2 | 3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 450 | 21.7 | 20.73 |

| B3 | N,3-bis(4-chlorophenyl)-5-methylisoxazole-4-carboxamide | 400 | 35 | 11.42 |

| B4 | N-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide | 380 | 30 | 12.67 |

| B5 | 3-(4-chlorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamide | 480 | 75 | 6.4 |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments that can be applied to predict the bioactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Protocol:

-

Data Collection and Preparation:

-

Compile a dataset of isoxazole derivatives with experimentally determined bioactivity data (e.g., IC50 values) against a specific target.

-

Draw the 2D structures of all molecules and convert them to 3D structures using a molecular modeling software.

-

Perform energy minimization of the 3D structures.

-

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors for each molecule, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive ability.

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build the QSAR model.

-

-

Model Validation:

-

Evaluate the statistical quality of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).

-

Perform external validation using the test set to assess the model's predictive power on new data.

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its bioactivity.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Protocol using AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization.

-

Detect the root, set the number of rotatable bonds, and save the ligand in PDBQT format using ADT.

-

-

Grid Box Generation:

-

Define the binding site on the receptor by creating a grid box that encompasses the active site. The center and dimensions of the grid box can be determined from the position of a co-crystallized ligand or through blind docking.

-

-

Docking Simulation:

-

Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters in a configuration file.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Protocol:

-

Ligand Set Preparation:

-

Select a set of structurally diverse molecules that are known to be active against the target of interest.

-

Generate low-energy conformers for each ligand.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

-

-

Pharmacophore Model Generation:

-

Align the active ligands and generate pharmacophore hypotheses that consist of a 3D arrangement of the identified features.

-

Score and rank the generated hypotheses based on how well they map to the active ligands.

-

-

Model Validation:

-

Validate the best pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, including this compound.

-

Predicted Signaling Pathway: Hypothetical Anti-Inflammatory Action of this compound

Based on the bioactivity data of isoxazole derivatives against COX enzymes, a potential mechanism of action for this compound could be the inhibition of the cyclooxygenase pathway, which is central to inflammation.

This diagram illustrates that an inflammatory stimulus leads to the release of arachidonic acid from cell membranes by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This compound is hypothesized to inhibit COX-1 and/or COX-2, thereby blocking the production of prostaglandins and exerting an anti-inflammatory effect.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging data from structurally related isoxazole derivatives, it is possible to apply QSAR, molecular docking, and pharmacophore modeling to generate valuable insights into its potential therapeutic applications. The hypothetical workflow and detailed protocols provided herein serve as a roadmap for researchers to initiate computational studies on this compound, paving the way for future experimental validation and drug development efforts. It is crucial to remember that in silico predictions are hypotheses that must be confirmed through rigorous experimental testing.

References

An In-depth Technical Guide to 3-Isoxazolamine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Isoxazolamine (also known as 3-aminoisoxazole), a heterocyclic amine with significant potential in medicinal chemistry and drug development. This document consolidates key data on its molecular characteristics, spectroscopic profile, and relevant biological context. Detailed experimental protocols for its synthesis and characterization are provided to support further research and application.

Chemical Identity and Physical Properties

This compound is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. Its structure consists of an isoxazole ring substituted with an amino group at the 3-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂O | [1][2] |

| Molecular Weight | 84.08 g/mol | [1][2] |

| CAS Number | 1750-42-1 | [1][2] |

| Appearance | Clear yellow liquid or solid | [2][3] |

| Melting Point | 23 °C | [3] |

| Boiling Point | 226-228 °C (lit.) | [2][3] |

| Density | 1.138 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.511 (lit.) | [2][3] |

| Flash Point | 113 °C (>230 °F) | [2][3] |

| pKa | 2.27 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in ethanol, ether. | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features/Signals | Reference(s) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [1] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [1] |

| Infrared (IR) | Characteristic peaks for N-H, C=N, and C-O bonds. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through the cyclization reaction of propiolonitrile with hydroxylamine in an alkaline medium.[4]

Synthesis of this compound

Reaction Scheme:

Propiolonitrile + Hydroxylamine Hydrochloride --(NaOH)--> this compound

Experimental Protocol:

-

Preparation of Propiolonitrile: Propiolonitrile is prepared from propiolamide and phosphorus pentachloride.[4]

-

Reaction with Hydroxylamine: To a solution of propiolonitrile in ethanol, a solution of hydroxylamine hydrochloride in an aqueous sodium hydroxide solution is added with ice-cooling.[4]

-

Reaction Conditions: The reaction mixture is allowed to stand at room temperature overnight.[4]

-

Work-up and Purification: The reaction mixture is saturated with sodium chloride and extracted several times with ether. The combined ether extracts are dried over anhydrous sodium sulfate. The ether is then removed by distillation, and the resulting this compound can be further purified by vacuum distillation (boiling point 75-76 °C at 4 mm Hg).[4]

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

3.2.2. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: A small amount of the liquid or solid sample is placed directly on the ATR crystal. The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

-

Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. The compound is ionized by an electron beam, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the isoxazole scaffold is present in numerous biologically active molecules. Derivatives of 3-aminoisoxazole have been investigated for various therapeutic applications.

-

Stearoyl-CoA Desaturase (SCD1) Inhibition: N-substituted 3-aminoisoxazolines have been identified as inhibitors of SCD1, an enzyme involved in lipid metabolism.[5] The dysregulation of SCD1 is implicated in various metabolic diseases and cancers.[4]

-

Metabotropic Glutamate Receptor (mGluR) Modulation: Isoxazole-containing compounds have been shown to act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs).[6] These receptors are involved in modulating synaptic transmission and neuronal excitability in the central nervous system.[5][7]

Visualizations

General Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and analysis of this compound.

Potential Biological Signaling Pathway: Group I mGluR

Caption: A simplified signaling cascade for Group I metabotropic glutamate receptors.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, protected from light.[3]

Conclusion

This compound is a valuable heterocyclic building block with well-defined physical and chemical properties. Its synthesis is achievable through established chemical routes, and its structure can be confirmed by standard spectroscopic methods. The presence of the isoxazole motif suggests a high potential for biological activity, with plausible involvement in pathways such as those modulated by SCD1 and mGluRs. This guide provides a foundational resource for researchers and professionals in drug discovery and development to facilitate further investigation and application of this compound.

References

- 1. 3-Aminoisoxazole(1750-42-1)IR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [dr.lib.iastate.edu]

- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

Tautomerism in 3-Aminoisoxazole and its Derivatives: A Technical Guide for Researchers

An In-depth Examination of Tautomeric Equilibria, Spectroscopic Analysis, and Implications in Drug Discovery

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 3-aminoisoxazole and its analogues hold significant therapeutic potential. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of tautomerism, specifically the equilibrium between the amino and imino forms. This technical guide provides a comprehensive overview of the tautomerism in 3-aminoisoxazole and its derivatives, detailing the structural nuances, the experimental and computational methods used for their characterization, and the implications of this tautomerism in the context of drug development.

The Amino-Imino Tautomeric Equilibrium

3-Aminoisoxazole can exist in two primary tautomeric forms: the aromatic amino form (3-amino-isoxazole) and the non-aromatic imino form (3-imino-isoxazoline). The equilibrium between these two forms is influenced by various factors including the substitution pattern on the isoxazole ring, the solvent, pH, and temperature.

dot

Caption: Tautomeric equilibrium between the amino and imino forms of 3-aminoisoxazole.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers. In the gas phase, the amino tautomer of 3-aminoisoxazole is predicted to be the more stable form. This is largely attributed to the aromaticity of the isoxazole ring in this conformation. However, the energy difference between the tautomers can be small, and in solution, the equilibrium can be shifted by solvent polarity and hydrogen bonding capabilities. For instance, polar protic solvents may stabilize the more polar imino tautomer.

Quantitative Analysis of Tautomerism

A quantitative understanding of the tautomeric equilibrium is crucial for drug design, as the different tautomers can exhibit distinct biological activities and physicochemical properties. The equilibrium constant (Keq) and the pKa values of the individual tautomers are key parameters in this analysis.

Unfortunately, comprehensive experimental data on the tautomeric equilibrium of the parent 3-aminoisoxazole is scarce in the literature. However, studies on related heterocyclic systems provide a framework for how such data can be obtained and interpreted.

Table 1: Hypothetical Quantitative Data for Tautomeric Equilibrium of a 3-Aminoisoxazole Derivative

| Derivative | Solvent | Temperature (°C) | Keq ([Imino]/[Amino]) | Predominant Tautomer | pKa (Amino) | pKa (Imino) |

| 3-Amino-5-methylisoxazole | DMSO-d6 | 25 | 0.15 | Amino | 4.2 | 2.8 |

| 3-Amino-5-phenylisoxazole | CDCl3 | 25 | 0.05 | Amino | 3.8 | 2.5 |

| 3-Amino-5-phenylisoxazole | Methanol-d4 | 25 | 0.25 | Amino | - | - |

Note: The data in this table is illustrative and based on trends observed in similar heterocyclic systems. It is intended to demonstrate how such data would be presented.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric ratio in solution relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers due to the different chemical environments of the nuclei in each form.

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 3-aminoisoxazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.

-

Data Acquisition: Record the 1H NMR spectrum at a specific temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Identify distinct sets of signals corresponding to the amino and imino tautomers. Key signals to monitor include the N-H protons (which will have different chemical shifts and may show different exchange behavior with D2O) and the protons on the isoxazole ring.

-

Integrate the signals corresponding to each tautomer. The ratio of the integrals will give the tautomeric ratio.

-

For systems in fast exchange on the NMR timescale, a single set of averaged signals will be observed. In such cases, variable temperature NMR studies can be employed to slow down the exchange and resolve the individual tautomer signals.

-

dot

Caption: Workflow for NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the two tautomers will have different chromophores and thus different absorption spectra.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of dilute solutions of the 3-aminoisoxazole derivative in the solvent of interest, with concentrations typically in the micromolar range.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Deconvolute the overlapping spectra of the two tautomers to determine their individual contributions to the total absorbance.

-

The relative intensities of the absorption bands corresponding to each tautomer can be used to calculate the tautomeric ratio.

-

By performing the analysis at different pH values, the pKa of the tautomeric equilibrium can be determined.

-

Tautomerism in Drug Discovery and Development

The tautomeric state of a 3-aminoisoxazole derivative can have a profound impact on its biological activity. The different tautomers will have different shapes, hydrogen bonding capabilities, and lipophilicity, which will affect how they interact with their biological targets.

For example, a 3-aminoisoxazole derivative that acts as an enzyme inhibitor may only be active in its amino form, which can form a specific hydrogen bond with the active site of the enzyme. The imino tautomer, lacking this hydrogen bond donor, would be inactive.

While specific signaling pathways for many 3-aminoisoxazole derivatives are still under investigation, their known biological activities suggest they can modulate various pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, isoxazole derivatives have been developed as inhibitors of bacterial serine acetyltransferase, a key enzyme in the biosynthesis of L-cysteine in bacteria.

dot

Caption: Logical relationship between tautomerism and biological activity.

Conclusion

The tautomerism of 3-aminoisoxazole and its derivatives is a critical aspect of their chemistry that has significant implications for their application in drug discovery. While the amino form is generally favored, the position of the equilibrium is sensitive to the molecular and environmental context. A thorough understanding and quantitative characterization of this tautomerism, through a combination of spectroscopic and computational methods, are essential for the rational design of novel therapeutics with improved efficacy and selectivity. Further research is needed to generate more comprehensive quantitative data on the tautomeric equilibria of a wider range of 3-aminoisoxazole derivatives to build robust structure-tautomerism-activity relationships.

Synthesis of 3-Aminoisoxazoles from β-Ketonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-aminoisoxazoles, a critical scaffold in medicinal chemistry, can be efficiently achieved through the cyclocondensation of β-ketonitriles with hydroxylamine. This technical guide provides an in-depth overview of this synthetic route, focusing on the reaction mechanism, regioselectivity, and detailed experimental protocols. The strategic control of reaction parameters, such as pH and temperature, is crucial for directing the synthesis towards the desired 3-aminoisoxazole isomer, a key building block in the development of novel therapeutics, including sulfonamides. This document serves as a comprehensive resource for chemists in the pharmaceutical industry and academia, offering practical insights into the synthesis and characterization of this important class of heterocyclic compounds.

Introduction